Weak Dihydroorotase Inhibition Enables Use as a Negative Control in Pyrimidine Biosynthesis Studies
3-(Oxan-3-yl)-3-oxopropanenitrile exhibits weak inhibitory activity against dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. In a biochemical assay using mouse Ehrlich ascites-derived enzyme at pH 7.37, the compound showed an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. For comparison, the established DHOase inhibitor 5-aminoorotic acid (5-AOA) demonstrates an IC₅₀ of 9.87 µM against the human CAD dihydroorotase domain, while 5-fluoroorotic acid exhibits an IC₅₀ of 191.59 µM [2]. This positions 3-(Oxan-3-yl)-3-oxopropanenitrile as a weakly active compound with potency comparable to 5-fluoroorotic acid, making it suitable as a low-affinity reference standard or negative control in DHOase-targeted drug discovery programs.
| Evidence Dimension | Dihydroorotase (DHOase) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC₅₀ = 9.87 µM; 5-Fluoroorotic acid (5-FOA): IC₅₀ = 191.59 µM |
| Quantified Difference | Target compound is ~18-fold less potent than 5-AOA and comparable to 5-FOA (180 µM vs. 191.59 µM) |
| Conditions | Mouse Ehrlich ascites DHOase, 10 µM compound concentration, pH 7.37 |
Why This Matters
This quantitative profile enables researchers to select 3-(Oxan-3-yl)-3-oxopropanenitrile as a characterized, low-affinity reference compound for DHOase assays, avoiding uncharacterized analogs that may introduce confounding activity.
- [1] BindingDB. PrimarySearch_ki entry for 3-(Oxan-3-yl)-3-oxopropanenitrile. IC₅₀ = 1.80E+5 nM. Assay: inhibition of dihydroorotase from mouse Ehrlich ascites, pH 7.37. View Source
- [2] Eurofarma OVIDDS. Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. IC₅₀ (5-AOA) = 9.87 μM; IC₅₀ (5-FOA) = 191.59 μM. View Source
